molecular formula C13H18F2N2 B2718436 (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine CAS No. 2219368-58-6

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine

Cat. No.: B2718436
CAS No.: 2219368-58-6
M. Wt: 240.298
InChI Key: NYTMJOXACKSUEO-OLZOCXBDSA-N
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Description

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a pyrrolidine ring substituted with a difluorophenyl group and an isopropyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.

    Addition of the Isopropyl Group: This can be done through an alkylation reaction using an isopropyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(3,4-Dichlorophenyl)-1-propan-2-ylpyrrolidin-3-amine: Similar structure but with chlorine atoms instead of fluorine.

    (2S,3R)-2-(3,4-Dimethylphenyl)-1-propan-2-ylpyrrolidin-3-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTMJOXACKSUEO-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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